tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride
Overview
Description
Tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of organic compounds known as amino acids and derivatives. It is characterized by the presence of a tert-butyl group, an aminomethyl group, and a pyrrolidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyrrolidine-1-carboxylic acid tert-butyl ester and a suitable amine source.
Reaction Conditions: The reaction is usually carried out under reflux conditions with a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production involves scaling up the laboratory synthesis methods, often using continuous flow reactors to ensure consistent quality and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and potency of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine.
Substitution: Substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Primary amines.
Substitution Products: Derivatives with different functional groups attached to the pyrrolidine ring.
Scientific Research Applications
Tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride exerts its effects depends on its specific application. In drug development, it may act as a precursor to active pharmaceutical ingredients (APIs) that interact with molecular targets such as enzymes or receptors. The exact pathways and molecular targets involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Tert-Butyl 2-(aminomethyl)-1-azepanecarboxylate hydrochloride: Similar structure but with an azepane ring instead of pyrrolidine.
Tert-Butyl (2-aminoethyl)carbamate: Contains an ethyl group instead of aminomethyl.
Tert-Butyl (2R)-2-(aminomethyl)morpholine-4-carboxylate: Similar structure but with a morpholine ring.
Uniqueness: Tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is unique due to its pyrrolidine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly useful in specific synthetic applications and research contexts.
Properties
IUPAC Name |
tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11;/h8H,4-7,11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYQQPSDLQAGFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662444 | |
Record name | tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188263-74-2 | |
Record name | 1-Pyrrolidinecarboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1188263-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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